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molecular formula C12H14N2O2 B7777684 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione CAS No. 3720-03-4

1-Benzyl-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B7777684
M. Wt: 218.25 g/mol
InChI Key: ANJDRZRBNJJLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06294573B1

Procedure details

A solution of 3-benzyl-1-(4′-methoxybenzyl)-2,5-dioxo-4,4-dimethylimidazolidine (3.9 g, 11.54 mmol) in acetonitrile (100 mL) was treated with a solution of ammonium cerium nitrate (31 g, 57.7 mmol) in 65 mL of water, stirred at 25° C. for 15 minute, then diluted the reaction with ethyl acetate and partitioned between ethyl acetate and brine. The organic layer was dried, filtered, and concentrated. Purification by recrystalization with ethyl acetate/hexane provided 1.58 g (7.25 mmol, 63%) of title compound as white solid. MS (DCI/NH3) m/e 236 (M+NH4)+.
Name
3-benzyl-1-(4′-methoxybenzyl)-2,5-dioxo-4,4-dimethylimidazolidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
ammonium cerium nitrate
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([CH3:14])([CH3:13])[C:11](=[O:15])[N:10](CC2C=CC(OC)=CC=2)[C:9]1=[O:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+]([O-])([O-])=O.[Ce].[NH4+].C(OCC)(=O)C>C(#N)C.O>[CH2:1]([N:8]1[C:12]([CH3:14])([CH3:13])[C:11](=[O:15])[NH:10][C:9]1=[O:25])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
3-benzyl-1-(4′-methoxybenzyl)-2,5-dioxo-4,4-dimethylimidazolidine
Quantity
3.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(N(C(C1(C)C)=O)CC1=CC=C(C=C1)OC)=O
Name
ammonium cerium nitrate
Quantity
31 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 15 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by recrystalization with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC(C1(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.25 mmol
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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